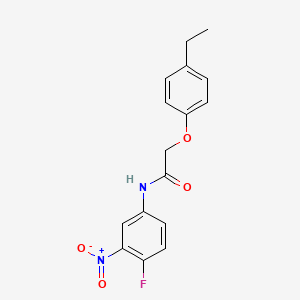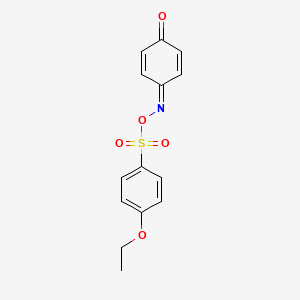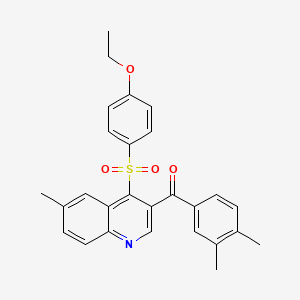
2-(4-ethylphenoxy)-N-(4-fluoro-3-nitrophenyl)acetamide
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
- Biochem/Physiol Actions : SJ000291942 is an activator of BMP signaling with an EC50 value of less than 1 μM . BMPs are growth factors and cytokines that play a crucial role in tissue architecture throughout the body. Originally discovered for their ability to induce bone and cartilage formation, BMPs now serve as pivotal morphogenetic signals.
Bone Morphogenetic Protein (BMP) Signaling Activation
Zebrafish Assays
Wirkmechanismus
Target of Action
SJ000291942, also known as CBMicro_010677 or 2-(4-ethylphenoxy)-N-(4-fluoro-3-nitrophenyl)acetamide, is an activator of the canonical bone morphogenetic proteins (BMP) signaling pathway . BMPs are members of the transforming growth factor beta (TGFβ) family of secreted signaling molecules . These proteins play a crucial role in a variety of biological processes, including cell growth, differentiation, and apoptosis .
Mode of Action
SJ000291942 interacts with its targets, the BMPs, to activate the canonical BMP signaling pathway . This compound has been shown to induce phosphorylation of SMAD1/5/8 in serum-free medium . It also induces the phosphorylated Extracellular Signal-regulated protein Kinase, ERK1/2 (P-ERK1/2), revealing a clear induction of this protein by SJ000291942 .
Biochemical Pathways
The primary biochemical pathway affected by SJ000291942 is the BMP signaling pathway . This pathway is part of the larger TGFβ signaling network. Activation of this pathway by SJ000291942 leads to an increase in the expression of bmp2b and szl . These are target genes of the BMP signaling pathway, suggesting that SJ000291942 activates this pathway .
Pharmacokinetics
It is known that the compound is soluble in dmso at a concentration of 2 mg/ml . This suggests that the compound may have good bioavailability.
Result of Action
The activation of the BMP signaling pathway by SJ000291942 has several cellular effects. For instance, it has been shown to cause ventralization of zebrafish embryos, a process consistent with increased BMP signaling activity . Moreover, SJ000291942 has been found to stimulate increased expression of the BMP target genes, bmp2b and szl .
Action Environment
It is known that the compound is stable at room temperature , suggesting that it may be relatively stable under a variety of environmental conditions
Eigenschaften
IUPAC Name |
2-(4-ethylphenoxy)-N-(4-fluoro-3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4/c1-2-11-3-6-13(7-4-11)23-10-16(20)18-12-5-8-14(17)15(9-12)19(21)22/h3-9H,2,10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZJLXPXVFGTNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethylphenoxy)-N-(4-fluoro-3-nitrophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[2-(4-chlorophenyl)ethyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2752628.png)



![5-(2-(4-fluorophenyl)-2-oxoethyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2752637.png)




![2-(3-Methoxyphenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2752643.png)
![2-(3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2752645.png)